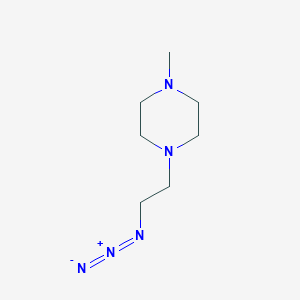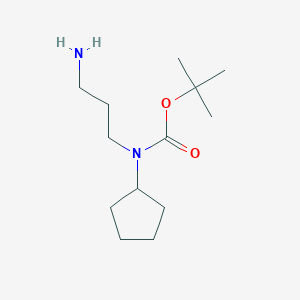![molecular formula C10H13NO2 B6144153 4-[ethyl(methyl)amino]benzoic acid CAS No. 861601-84-5](/img/structure/B6144153.png)
4-[ethyl(methyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, “4-aminobenzoic acid” is prepared mainly by two routes: reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid . A specific synthesis route for “4-[ethyl(methyl)amino]benzoic acid” was not found in the search results.Molecular Structure Analysis
The molecular structure of “4-(methylamino)benzoic acid” consists of a benzene ring substituted with a methylamino group and a carboxyl group . The exact molecular structure of “this compound” was not found in the search results.Applications De Recherche Scientifique
Supramolecular Chemistry
Studies on derivatives of benzoic acid, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, have demonstrated their role in forming hydrogen-bonded supramolecular structures. These compounds are linked through hydrogen bonds into chains and frameworks, showing potential in the design of new materials with specific molecular architectures (Portilla et al., 2007).
Synthetic Chemistry
In the realm of synthetic chemistry, derivatives of benzoic acid have been synthesized for various applications. For example, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, an intermediate in pharmaceuticals, showcases the compound's role in drug synthesis with a focus on antipsychotics (Yang Guo-jun, 2010).
Material Science
The doping of polyaniline with benzoic acid and its derivatives represents a significant application in material science. This process enhances the conductivity of polyaniline, a conductive polymer, which is crucial for the development of electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).
Mécanisme D'action
- By binding to pteridine synthetase, it prevents the formation of folic acid, an essential cofactor for various cellular processes .
Target of Action
Mode of Action
Pharmacokinetics
Propriétés
IUPAC Name |
4-[ethyl(methyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11(2)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQXGBKJFNZYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)



![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)


![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)

![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)
